molecular formula C19H23N3O3 B2616562 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-isopropoxybenzamide CAS No. 2034392-83-9

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-isopropoxybenzamide

Cat. No.: B2616562
CAS No.: 2034392-83-9
M. Wt: 341.411
InChI Key: MPVYSEUVLOZNNA-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-isopropoxybenzamide is a synthetic small molecule featuring a pyridazinone core, a scaffold recognized in medicinal chemistry for its diverse biological potential . The structure combines a cyclopropyl-substituted pyridazinone linked via an ethyl chain to a 4-isopropoxybenzamide group. The pyridazinone moiety is a privileged structure in drug discovery, known to serve as a key pharmacophore in compounds targeting enzymes like carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) . Research into analogous pyridazinone-based benzenesulfonamides has revealed them to be promising multi-target anti-inflammatory agents, demonstrating inhibitory activity against several human carbonic anhydrase isoforms (hCA I, II, IX, XII) as well as COX-2 and 5-LOX enzymes . Furthermore, pyridazinone derivatives have been explored as inhibitors of protein-protein interactions, such as those involving the arginine methyltransferase PRMT5, highlighting the scaffold's utility in oncology and basic biology research . This compound is supplied for research purposes to support investigations into inflammation, enzymology, and oncology. It is intended for in vitro analysis only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13(2)25-16-7-5-15(6-8-16)19(24)20-11-12-22-18(23)10-9-17(21-22)14-3-4-14/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVYSEUVLOZNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-isopropoxybenzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Ethyl Linker: The ethyl linker is added through alkylation reactions, using reagents such as ethyl halides in the presence of a base.

    Formation of the Benzamide Moiety: The final step involves the coupling of the pyridazinone intermediate with 4-isopropoxybenzoic acid or its derivatives, typically using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the cyclopropyl group or the pyridazinone ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups on the benzamide ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-isopropoxybenzamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving pyridazinone derivatives. It can also be used in the development of biochemical assays.

Medicine

Medically, this compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of inflammatory diseases or cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. The pyridazinone ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the benzamide moiety can participate in hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features of Analogs

The compound shares structural motifs with a series of ethyl benzoate derivatives (e.g., I-6230, I-6232, I-6273) reported in Molecules (2011), which feature phenethylamino, phenethylthio, or phenethoxy linkers connecting heterocyclic moieties (pyridazine, methylpyridazine, methylisoxazole) to a benzoate ester . Key differences include:

  • Heterocyclic Core: The target compound’s pyridazinone ring (with an oxygen atom at position 6) contrasts with the pyridazine (I-6230) or methylisoxazole (I-6273) cores in analogs.
  • Linker and Functional Groups: The ethyl linker in the target compound is shorter than the phenethyl linkers in the I-series.
  • Substituents : The cyclopropyl group and isopropoxy substituent in the target compound may enhance lipophilicity compared to the methyl or unsubstituted analogs (e.g., I-6232).
Table 1: Structural Comparison with Analogs
Compound ID Heterocycle Linker Type Functional Group Notable Substituents
Target Compound 3-Cyclopropyl-6-oxopyridazinone Ethyl Benzamide 4-Isopropoxy
I-6230 Pyridazine Phenethylamino Ethyl Benzoate None
I-6232 6-Methylpyridazine Phenethylamino Ethyl Benzoate 6-Methyl
I-6273 Methylisoxazole Phenethylamino Ethyl Benzoate Methyl (isoxazole)
I-6373 3-Methylisoxazole Phenethylthio Ethyl Benzoate 3-Methyl (isoxazole)
I-6473 3-Methylisoxazole Phenethoxy Ethyl Benzoate 3-Methyl (isoxazole)

Hypothesized Pharmacological Implications

  • Metabolic Stability : The benzamide group in the target compound may resist hydrolysis better than the ethyl benzoate esters in the I-series, which are prone to esterase activity .
  • Lipophilicity : The isopropoxy group may increase membrane permeability relative to the I-series compounds, though excessive lipophilicity could reduce solubility.

Limitations of Direct Comparison

Broader Context: Anthracene Dione Derivatives

A separate study on N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio)acetamides highlights compounds with antioxidant and antiplatelet activity . While structurally distinct (anthracene dione core vs. pyridazinone), these compounds underscore the pharmacological relevance of amide-linked heterocycles. If the target compound exhibits similar bioactivity, its pyridazinone core and benzamide group may offer advantages in specificity or synthetic accessibility.

Q & A

Q. What are the standard synthetic routes for preparing pyridazine derivatives like N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-isopropoxybenzamide?

Synthesis typically involves cyclization of hydrazine derivatives with diketones or cyclic ketones. For example, pyridazinone cores (e.g., 6-oxopyridazin-1(6H)-yl) can be synthesized via cyclocondensation of γ-ketoesters with hydrazines under acidic conditions . Subsequent functionalization of the pyridazine ring with cyclopropyl groups may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. The benzamide side chain is introduced via amide coupling using reagents like EDCI/HOBt or DCC. Reaction progress should be monitored via TLC and HPLC, with purification by column chromatography .

Q. How can researchers confirm the structural identity of this compound?

Standard characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and cyclopropane geometry.
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • IR spectroscopy : To identify carbonyl (C=O) and amide (N-H) stretches.
    For example, pyridazinone derivatives often show a strong C=O stretch near 1680–1700 cm1^{-1} . X-ray crystallography is recommended for absolute configuration determination if crystals are obtainable .

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